molecular formula C11H19NO4 B6589107 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid CAS No. 1339448-76-8

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid

Cat. No. B6589107
CAS RN: 1339448-76-8
M. Wt: 229.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid, also known as 2-TBCA, is an organic compound used in a variety of scientific research applications. It is a cyclopropyl derivative of carboxylic acid and is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug celecoxib. 2-TBCA is used in a variety of laboratory experiments, including the synthesis of small molecules, the study of organic reactions, and the development of new drugs.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of small molecules and the study of organic reactions. It can also be used to develop new drugs, as it is an important intermediate in the synthesis of the anti-inflammatory drug celecoxib. 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid can also be used in the synthesis of other compounds, such as the antifungal agent terbinafine and the anti-inflammatory agent naproxen.

Mechanism of Action

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid is a cyclopropyl derivative of carboxylic acid. It has the ability to form hydrogen bonds with other molecules, which allows it to interact with other molecules and affect their structure and function. This interaction is the basis of its mechanism of action. 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid can also act as an inhibitor of certain enzymes, which can affect the production of certain proteins and other molecules in the body.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit the production of certain enzymes. It has also been shown to have anti-cancer properties, as it has the ability to inhibit the growth of cancer cells. In addition, 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid has been shown to have antibacterial and antifungal properties, as well as the ability to reduce the production of certain toxins.

Advantages and Limitations for Lab Experiments

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a variety of methods. Another advantage is that it is relatively stable, which makes it useful for a variety of applications. However, 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid is not very soluble in water, which can limit its use in certain experiments. In addition, it can be toxic if handled incorrectly, so it should be handled with care.

Future Directions

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid has a number of potential future directions. One potential direction is the development of new drugs that utilize 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid as an intermediate. Another potential direction is the use of 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid in the development of new compounds with anti-inflammatory, anti-cancer, and/or antibacterial properties. Finally, 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid could be used in the development of new compounds with the ability to reduce the production of certain toxins.

Synthesis Methods

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid can be synthesized through a variety of methods, including a two-step process involving the reaction of tert-butyl bromide with cyclopropylacetic acid, followed by the reaction of the resulting tert-butyl ester with sodium methoxide in methanol. The product of this reaction is 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid. Other methods of synthesis include the reaction of tert-butyl bromide with cyclopropylacetic acid in the presence of potassium tert-butoxide, and the reaction of 2-chlorocyclopropylacetic acid with tert-butyl alcohol in the presence of sodium methoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid involves the protection of the amine group, followed by the introduction of the cyclopropyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "Cyclopropane carboxylic acid", "Triethylamine", "Diisopropylethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methylamine with tert-butyl chloroformate in the presence of triethylamine to form N-tert-butoxycarbonyl-methylamine.", "Step 2: Introduction of the cyclopropyl group by reacting N-tert-butoxycarbonyl-methylamine with cyclopropane carboxylic acid in the presence of diisopropylethylamine and methanol to form 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid methyl ester.", "Step 3: Deprotection of the amine group by treating 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid methyl ester with sodium bicarbonate in water and dichloromethane to form 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid." ] }

CAS RN

1339448-76-8

Product Name

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-cyclopropylacetic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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